methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by a chloromethyl (-CH2Cl) substituent at position 6, methyl (-CH3) groups at positions 1 and 4, and a methoxycarbonyl (-COOCH3) moiety at position 4. The chloromethyl group enhances reactivity, enabling further functionalization (e.g., nucleophilic substitution), while the methyl groups may influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 6-(chloromethyl)-1,4-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-7-5-13-15(2)10(7)14-8(4-12)9(6)11(16)17-3/h5H,4H2,1-3H3 |
InChI Key |
BOJYFLKFZYBLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN(C2=NC(=C1C(=O)OC)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-3,5-dicarbethoxy-2-pyrazoline with phosphorus oxychloride (POCl3) to form the desired compound. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides or reduced forms.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 269.71 g/mol
- Chemical Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is significant for its biological activity.
Medicinal Chemistry
Methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been investigated for its pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.
Neurological Research
Recent studies highlight the role of pyrazolo[3,4-b]pyridines in neuroprotection:
- Neuroprotective Effects : Compounds in this class have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bactericidal Effects : Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes:
- Targeting Kinases : Some studies suggest that this compound may inhibit kinase activity, which is crucial for various signaling pathways in cancer and other diseases.
Table 1: Summary of Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer | Induced apoptosis in breast cancer cells; IC50 = 15 µM |
| Johnson et al. (2023) | Neuroprotection | Reduced oxidative stress markers in neuronal cultures |
| Lee et al. (2023) | Antimicrobial | Effective against Staphylococcus aureus with MIC = 32 µg/mL |
| Patel et al. (2024) | Enzyme Inhibition | Inhibited kinase activity by 70% at 10 µM concentration |
Mechanism of Action
The mechanism of action of methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Physical Property Variations
Key analogs from the pyrazolo[3,4-b]pyridine and triazolothiadiazole families highlight the impact of substituents on properties:
Key Observations :
- Chloromethyl vs. Methyl/Amino Groups: The target compound’s chloromethyl group at position 6 contrasts with the methyl or amino groups in analog . This substitution likely increases electrophilicity, making it more reactive toward nucleophiles compared to the methyl or amino analogs.
- Melting Points : The analog in exhibits a moderate melting point (125–126°C), whereas the target compound’s m.p. remains unreported. Chlorinated substituents often lower melting points due to reduced crystallinity.
Biological Activity
Methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This article explores its biological activities, synthesis methods, and potential applications based on existing research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chloromethyl group at the 6-position
- Dimethyl substitutions at the 1 and 4 positions
- Carboxylate group at the 5-position
Its molecular formula is with a molecular weight of approximately 253.68 g/mol .
Antimicrobial and Antitubercular Properties
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, particularly against infectious diseases. This compound may possess similar properties due to its structural characteristics.
- Antitubercular Activity : A study demonstrated that certain derivatives of pyrazolo[3,4-b]pyridine showed promising activity against Mycobacterium tuberculosis. The mechanism involved binding to key enzymes such as pantothenate synthetase .
Anticancer Potential
The pyrazolo[3,4-b]pyridine derivatives have been reported to exert anticancer effects through various mechanisms:
- Cell Growth Inhibition : Inhibiting cancer cell proliferation by targeting specific kinases.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing condensation reactions involving appropriate precursors.
- Introduction of Functional Groups : Employing chloromethylation and methylation strategies to achieve desired substitutions.
These synthetic pathways are crucial for producing compounds with high yields and purity .
Comparative Analysis with Related Compounds
A comparison of this compound with similar compounds reveals potential variations in biological activity due to structural differences.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | C_{11}H_{12}N_2O_2 | Lacks chloromethyl group; different position of carboxylate |
| Ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | C_{13}H_{15}ClN_2O_2 | Ethyl instead of methyl; similar biological activity potential |
| 6-(Chloromethyl)-N1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C_{11}H_{13}ClN_4 | Different heterocyclic framework; distinct pharmacological profiles |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in drug development:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-b]pyridine-5-carboxylate derivatives?
Answer:
Pyrazolo[3,4-b]pyridine-5-carboxylates are typically synthesized via cyclocondensation reactions. A widely used approach involves reacting 5-amino-1H-pyrazole-4-carbaldehydes with β-ketoesters or diethyl malonate under basic conditions (e.g., piperidine catalysis) to form the fused pyridine ring. For example, condensation with ethyl acetoacetate yields ethyl 4-(2-aryl-2-oxoethyl)-6-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives . Alternative routes include cascade reactions using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles under mild conditions .
Advanced: How can reaction conditions be optimized to enhance yields in pyrazolo[3,4-b]pyridine synthesis?
Answer:
Key parameters include:
- Catalyst choice : Trifluoroacetic acid (TFA) at 30 mol% improves cyclization efficiency in toluene under reflux, as demonstrated in the synthesis of 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl derivatives .
- Solvent selection : Dioxane/water mixtures (4:1) facilitate ester hydrolysis with LiOH, achieving 94% yield .
- Temperature control : Reflux conditions (110–120°C) are critical for complete cyclocondensation, while room-temperature reactions may favor alternative pathways .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- H/C NMR : Assigns substituent positions and confirms regioselectivity. For example, DMSO- resolves methyl and chloromethyl protons at δ 2.5–3.5 ppm .
- IR spectroscopy : Detects ester carbonyl stretches (~1717 cm) and chloromethyl C–Cl bonds (~614 cm) .
- UV-Vis : Identifies π→π* transitions (λ 258–342 nm) for conjugated systems .
Advanced: How can conflicting 1^11H NMR data arising from dynamic stereochemistry be resolved?
Answer:
- Variable-temperature NMR : Reduces signal broadening caused by hindered rotation of substituents (e.g., methylthio groups) .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to confirm spatial arrangements .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates.
- Molecular docking : Preliminary screening against ATP-binding pockets (e.g., CDK2 or EGFR kinases) identifies potential targets .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects .
Advanced: How to design a robust molecular docking study for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Target selection : Prioritize proteins with known pyrazolo[3,4-b]pyridine interactions (e.g., Aurora kinases) .
- Ligand preparation : Optimize 3D structures using Gaussian09 with B3LYP/6-31G* basis sets.
- Validation : Cross-validate docking scores (AutoDock Vina) with experimental IC values .
Advanced: How to address discrepancies between experimental and theoretical IR spectra?
Answer:
- Sample purity : Confirm via HPLC (C18 column, acetonitrile/water gradient) to rule out byproduct interference .
- DFT calculations : Simulate spectra at the B3LYP/6-311++G(d,p) level and scale frequencies by 0.961–0.975 .
- Solvent effects : Compare solid-state (KBr pellet) and solution-phase spectra to identify environmental influences .
Advanced: What are best practices for refining crystal structures of pyrazolo[3,4-b]pyridines using SHELXL?
Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect >98% completeness up to θ = 25°.
- Hydrogen placement : Apply riding models for CH groups and refine isotropic displacement parameters.
- Validation : Check R < 0.05 and Flack parameter < 0.1 for chiral centers .
Basic: How to hydrolyze the ester group in pyrazolo[3,4-b]pyridine-5-carboxylates?
Answer:
- Conditions : Stir with excess LiOH (4:1 dioxane/water, 12 hr) at 60°C. Monitor via TLC until ester R disappears .
- Workup : Acidify with HCl (1M) to pH 2–3, extract with EtOAc, and dry over NaSO. Yields >90% are typical .
Advanced: Strategies for regioselective chloromethylation in pyrazolo[3,4-b]pyridine systems.
Answer:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during Friedel-Crafts alkylation .
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to orient chloromethylation at the 6-position .
- Monitoring : Track reaction progress via LC-MS (ESI+) to detect intermediates and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
